

Proquazone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Proquazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of **proquazone**. It is intended for an audience with a background in chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds.[1][2] Unlike many other NSAIDs, **proquazone** does not possess a free carboxylic acid group in its structure.[3]

Chemical Structure:

Chemical structure of Proquazone

Figure 1. Chemical Structure of Proquazone

Chemical Identifiers:



Identifier	Value
IUPAC Name	7-methyl-1-(1-methylethyl)-4-phenyl-2(1H)- quinazolinone[4]
CAS Number	22760-18-5[1]
Molecular Formula	C18H18N2O[1]
SMILES	CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=C C=CC=C3[4]
InChI	InChI=1S/C18H18N2O/c1-12(2)20-16-11- 13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8- 14/h4-12H,1-3H3[4]
InChlKey	JTIGKVIOEQASGT-UHFFFAOYSA-N[4]

Physicochemical Properties

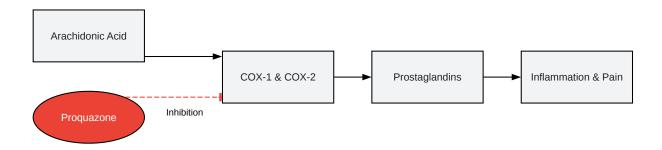
Proquazone presents as yellow crystals.[1] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source(s)
Molecular Weight	278.35 g/mol	[1]
Melting Point	137-138 °C	[1]
Boiling Point (est.)	436.12 °C	[5]
Solubility	Insoluble in water; Soluble in chloroform.	[1]
pKa (predicted)	0.74 ± 0.20	[5]
LogP (XLogP3)	3	[4]

Pharmacological Properties Mechanism of Action



Proquazone exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, **proquazone** reduces the production of prostaglandins.[4]



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Diagram 1. Proquazone's inhibition of the COX pathway.

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of **proquazone**.[6]

Parameter	Value	Source(s)
Plasma Half-life (t½)	α-phase: 2 minβ-phase: 14 miny-phase: 76 min	[6]
Total Clearance	700 mL/min	[6]
Apparent Volume of Distribution (Vd)	40 L	[6]
Bioavailability (Oral)	~7% (due to extensive first- pass effect)	[6]
Renal Excretion (unchanged)	< 0.001%	[6]

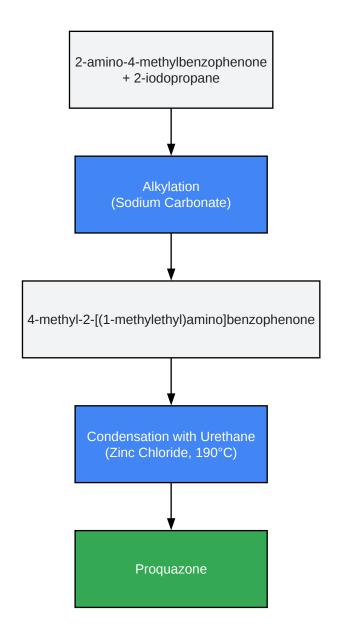


Experimental ProtocolsSynthesis of Proquazone

A general method for the synthesis of **proquazone** involves a two-step process:[5]

- Alkylation of 2-amino-4-methylbenzophenone: 2-amino-4-methylbenzophenone is alkylated with 2-iodopropane in the presence of sodium carbonate. This step introduces the isopropyl group.
- Condensation with Urethane: The resulting 4-methyl-2-[(1-methylethyl)amino]benzophenone is then condensed with urethane in the presence of zinc chloride at a high temperature (190 °C) to form the quinazolinone ring system of proquazone.[5]





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Diagram 2. General workflow for the synthesis of **proquazone**.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of **proquazone** against COX-1 and COX-2 enzymes. This method is based on the quantification of prostaglandin E_2 (PGE₂) production using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:



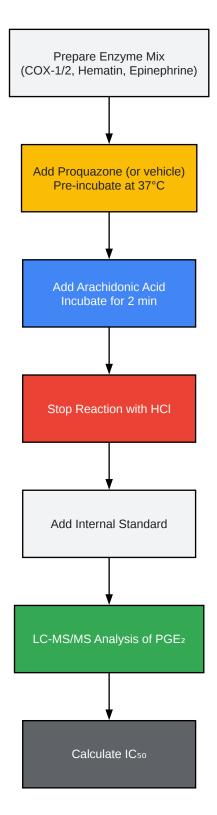
- Purified COX-1 and COX-2 enzymes
- Proquazone (dissolved in a suitable solvent, e.g., DMSO)
- Arachidonic acid (substrate)
- Hematin (co-factor)
- L-epinephrine (co-factor)
- Tris-HCl buffer (100 mM, pH 8.0)
- Hydrochloric acid (2.0 M)
- Internal standard (e.g., d4-PGE2)
- LC-MS/MS system

Procedure:

- Enzyme Preparation: In an Eppendorf tube, combine 146 μL of Tris-HCl buffer, 2 μL of hematin, and 10 μL of L-epinephrine. Add 20 μL of the buffer containing either COX-1 (0.1 μg) or COX-2 (0.2 μg) and incubate for 2 minutes at room temperature.[7]
- Inhibitor Incubation: Add 2 μL of the proquazone solution (at various concentrations) to the enzyme mixture. For the control, add 2 μL of the solvent. Pre-incubate the mixture for 10 minutes at 37 °C.[7]
- Initiation of Reaction: Start the enzymatic reaction by adding 20 μ L of arachidonic acid (final concentration of 5 μ M).[7]
- Termination of Reaction: After 2 minutes, stop the reaction by adding 20 μL of 2.0 M HCI.[7]
- Sample Preparation for LC-MS/MS: Add the internal standard (d4-PGE2) to each sample.[7]
- LC-MS/MS Analysis: Analyze the samples to quantify the amount of PGE₂ produced. The deprotonated molecule of PGE₂ (m/z 351) is selected for collision-induced dissociation, and a specific product ion (m/z 271) is monitored.[7]



• Data Analysis: Calculate the percentage of inhibition for each concentration of **proquazone** and determine the IC₅₀ value (the concentration of **proquazone** that inhibits 50% of the enzyme activity).





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Diagram 3. Experimental workflow for a COX inhibition assay.

Clinical Use and Efficacy

Proquazone has been investigated for the treatment of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[2] Clinical studies have suggested that at doses of 300 to 900 mg per day, **proquazone** demonstrates efficacy comparable to other NSAIDs such as aspirin, indomethacin, and naproxen in managing these conditions.[3]

Safety and Toxicology

The primary adverse effects associated with **proquazone** are gastrointestinal disturbances.[5]

This guide provides a foundational understanding of **proquazone** for research and development purposes. Further investigation into its specific interactions and downstream effects may reveal additional therapeutic potentials.

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